Diethyl 4-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
Diethyl 4-oxopyrrolidine-1,2-dicarboxylate is an organic compound with the molecular formula C10H15NO5. It is a derivative of pyrrolidine, featuring two ester groups and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-oxopyrrolidine-1,2-dicarboxylate can be synthesized through the reaction of diethyl malonate with succinic anhydride in the presence of a base such as sodium ethoxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diethyl 4-oxopyrrolidine-1,2-dicarboxylic acid.
Reduction: Formation of diethyl 4-hydroxypyrrolidine-1,2-dicarboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Diethyl 4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups involved. It can participate in enzyme-catalyzed reactions, where it may inhibit or activate specific enzymes by binding to their active sites .
Comparison with Similar Compounds
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate: Similar structure but with ester groups at different positions.
Diethyl 2-oxopyrrolidine-1,3-dicarboxylate: Another structural isomer with different functional group positions.
Uniqueness: Diethyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4801-24-5 |
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Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
diethyl 4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)8-5-7(12)6-11(8)10(14)16-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
YNWLPGFCWNWIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)CN1C(=O)OCC |
Origin of Product |
United States |
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